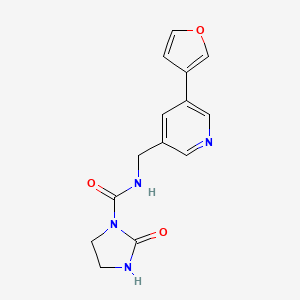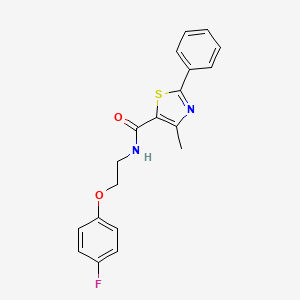
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a heterocyclic compound that likely contains a furan ring, a pyridine ring, and an imidazolidine-2-one moiety. While the specific compound is not directly discussed in the provided papers, similar compounds with furan and pyridine components have been synthesized and studied for various biological activities, including anticancer and antioxidant properties , as well as cognitive enhancement potential in the context of schizophrenia .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simpler precursors. For instance, the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes involved elemental analysis, FT-IR, 1H NMR, and HR-MS methods . Similarly, the synthesis of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, a compound with potential cognitive enhancement effects, was achieved with a focus on optimizing the in vitro profile for targeting the alpha7 neuronal nicotinic acetylcholine receptor .
Molecular Structure Analysis
The molecular structure of these compounds is often characterized using techniques such as single crystal X-ray diffraction, which provides information on the crystalline structure and space group. For example, the compound in paper crystallizes in the monoclinic system with a specific space group and unit cell parameters. Computational methods like DFT computations are also used to optimize the structures and calculate molecular orbitals .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be diverse. Acid-catalyzed transformations can lead to ring opening and the formation of new heterocyclic systems, as seen with the transformations of 3-amino-N-[2-(5-methyl-2-furyl)ethyl]thieno[2,3-b]pyridine-2-carboxamides . Other reactions may include N-methylation, reduction, condensation, and oxidation to yield various derivatives with potential pharmacological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined through various analytical techniques. Thermal decomposition can be investigated using thermogravimetry to understand the stability of the compounds under heat . The solubility, melting points, and other physical properties are typically characterized as part of the synthesis and purification process. The biological activities, such as anticancer and antioxidant activities, are assessed using assays like DPPH, ABTS, and MTT in relevant cell lines .
Scientific Research Applications
Antiprotozoal Applications
Research has highlighted the synthesis and potential antiprotozoal activity of related compounds. For instance, compounds with a dicationic imidazo[1,2-a]pyridine structure demonstrated strong DNA affinities and showed significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).
Organic Synthesis and Heterocyclic Compounds
Several studies have focused on the synthesis of heterocyclic compounds incorporating furan derivatives, exploring their reactivity and potential applications in developing new materials or biologically active molecules. For example, the fusion of 2-(furan-2-yl)thiazole to 1-methyl-1H-benzimidazole and the transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides in acidic media have been investigated, leading to the synthesis of new fused heterocyclic systems (El’chaninov & Aleksandrov, 2017); (Stroganova et al., 2016).
Electrocatalytic Conversion of CO2
Research into Re(I) N-heterocyclic carbene (NHC) complexes has shown their capability for the electrocatalytic conversion of CO2, demonstrating the potential application of related compounds in environmental chemistry and renewable energy technologies (Stanton et al., 2016).
Future Directions
properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-13-16-2-3-18(13)14(20)17-7-10-5-12(8-15-6-10)11-1-4-21-9-11/h1,4-6,8-9H,2-3,7H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNCKORSHJYXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]phenol](/img/structure/B2540492.png)

![N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide](/img/structure/B2540494.png)
![4-ethoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2540499.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[(4-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2540503.png)

![1,1,1-Trifluoro-3-[(1-phenylethyl)amino]-2-propanol](/img/structure/B2540505.png)

![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540507.png)


![N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B2540512.png)

![9-(4-fluorophenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)